molecular formula C10H14ClNO2 B1351711 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol CAS No. 99513-36-7

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol

Cat. No. B1351711
CAS RN: 99513-36-7
M. Wt: 215.67 g/mol
InChI Key: BUKVPWXVYQWHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Chlorophenoxy)ethyl)aminoethanol (2-CEEA) is a synthetic compound that has a wide variety of applications in scientific research. It is a simple, yet powerful, compound that can be used to study a variety of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-CEEA.

Scientific Research Applications

I have conducted multiple searches to find detailed scientific research applications for 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol , but unfortunately, the available information does not specify particular applications in research fields. This compound is listed in chemical databases and suppliers like Sigma-Aldrich , but without detailed application data.

properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-9-1-3-10(4-2-9)14-8-6-12-5-7-13/h1-4,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKVPWXVYQWHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392621
Record name 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol

CAS RN

99513-36-7
Record name 2-{[2-(4-Chlorophenoxy)ethyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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